molecular formula C14H22O5Si B14398900 Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate CAS No. 89861-25-6

Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate

Cat. No.: B14398900
CAS No.: 89861-25-6
M. Wt: 298.41 g/mol
InChI Key: CDPSEBOTOXUSIP-UHFFFAOYSA-N
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Description

Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate is an organic compound that features a furan ring substituted with a trimethylsilyl group and an ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.

    Esterification: The ester functionality can be introduced through a reaction with dimethyl malonate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and ester functionalities can participate in various biochemical pathways, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylfuran: A simpler furan derivative with potential as a biofuel.

    Trimethylsilylfuran: A furan derivative with a trimethylsilyl group but lacking the ester functionality.

    Dimethyl malonate: An ester compound without the furan ring.

Uniqueness

Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate is unique due to the combination of the furan ring, trimethylsilyl group, and ester functionalities, which confer distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

89861-25-6

Molecular Formula

C14H22O5Si

Molecular Weight

298.41 g/mol

IUPAC Name

dimethyl 2-[2-(5-trimethylsilylfuran-3-yl)ethyl]propanedioate

InChI

InChI=1S/C14H22O5Si/c1-17-13(15)11(14(16)18-2)7-6-10-8-12(19-9-10)20(3,4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

CDPSEBOTOXUSIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=COC(=C1)[Si](C)(C)C)C(=O)OC

Origin of Product

United States

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